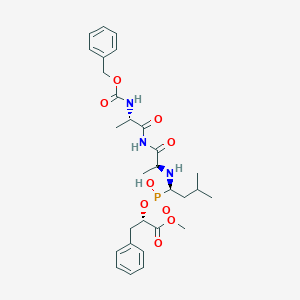
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester, also known as Z-FAL-PLP-OMe, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in drug development. This peptide is a derivative of the natural peptide, phospholipase A2, which plays a crucial role in inflammation and immune response.
Mécanisme D'action
The mechanism of action of Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere involves its interaction with phospholipase A2. This interaction inhibits the activity of phospholipase A2, which is responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of phospholipase A2, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been found to inhibit the growth of cancer cells. It has also been shown to have analgesic properties, reducing pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has several advantages for lab experiments. It is stable under various conditions, making it easy to handle and store. In addition, it is relatively easy to synthesize, making it accessible to researchers. However, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere. One potential direction is to further investigate its anticancer properties. Another potential direction is to explore its potential as a treatment for inflammatory diseases such as arthritis and multiple sclerosis. In addition, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere is a synthetic peptide with potential applications in drug development. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various inflammatory diseases. In addition, its ability to inhibit the growth of cancer cells makes it a potential anticancer agent. While further research is needed to fully understand its potential applications, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere represents an exciting area of research in the field of peptide therapeutics.
Méthodes De Synthèse
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere is synthesized through a solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified using various chromatography techniques. The final product is obtained in the form of a white powder.
Applications De Recherche Scientifique
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis. In addition, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been found to inhibit the growth of cancer cells, making it a potential anticancer agent.
Propriétés
Numéro CAS |
128901-55-3 |
|---|---|
Nom du produit |
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester |
Formule moléculaire |
C29H40N3O9P |
Poids moléculaire |
605.6 g/mol |
Nom IUPAC |
[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]oxy-[(1R)-3-methyl-1-[[(2S)-1-oxo-1-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propan-2-yl]amino]butyl]phosphinic acid |
InChI |
InChI=1S/C29H40N3O9P/c1-19(2)16-25(42(37,38)41-24(28(35)39-5)17-22-12-8-6-9-13-22)30-20(3)26(33)32-27(34)21(4)31-29(36)40-18-23-14-10-7-11-15-23/h6-15,19-21,24-25,30H,16-18H2,1-5H3,(H,31,36)(H,37,38)(H,32,33,34)/t20-,21-,24-,25+/m0/s1 |
Clé InChI |
HLJZNCINMYDAOE-WIHVIGOGSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)N[C@@H](CC(C)C)P(=O)(O)O[C@@H](CC2=CC=CC=C2)C(=O)OC |
SMILES |
CC(C)CC(NC(C)C(=O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)P(=O)(O)OC(CC2=CC=CC=C2)C(=O)OC |
SMILES canonique |
CC(C)CC(NC(C)C(=O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)P(=O)(O)OC(CC2=CC=CC=C2)C(=O)OC |
Synonymes |
enzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester Cbz-Ala-Ala-Leu(P)-(O)-Phe-OMe CbzAAL(P)(O)FOMe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
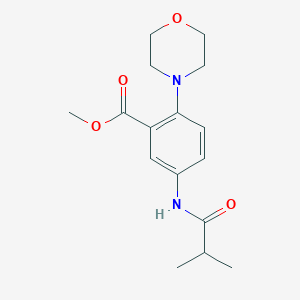
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
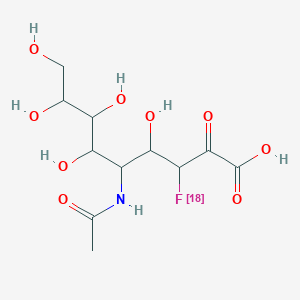
![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
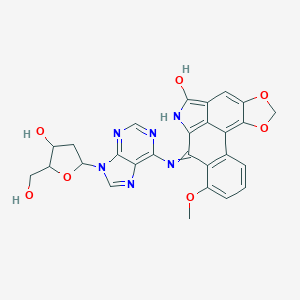
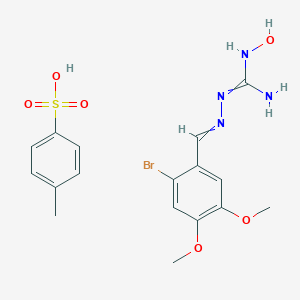
![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
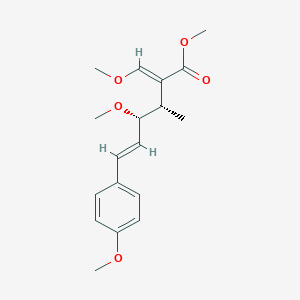
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)